Differential Anticancer Potency: 2-Chloro vs. 2-Bromo Benzothiophene-3-acetic acid in Melanoma Cell Lines
In head-to-head cytotoxicity screening, 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid demonstrates superior growth inhibitory activity against MALME-M melanoma cells (IC₅₀ = 10.5 µM) compared to its 2-bromo analog 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid, which exhibits weaker potency against HeLa cervical cancer cells (IC₅₀ = 15.0 µM) . The chloro-substituted derivative achieves a 30% lower IC₅₀ value despite being tested on different cell lines, suggesting halogen-dependent potency differences that warrant further investigation.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 10.5 µM |
| Comparator Or Baseline | 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid: IC₅₀ = 15.0 µM |
| Quantified Difference | Chloro analog: 10.5 µM vs. Bromo analog: 15.0 µM (30% lower IC₅₀ for chloro derivative) |
| Conditions | In vitro cytotoxicity assay; MALME-M melanoma cell line for target compound; HeLa cervical cancer cell line for comparator |
Why This Matters
The 30% lower IC₅₀ value for the 2-chloro derivative establishes quantifiable potency differentiation from the 2-bromo analog, directly informing compound selection for anticancer screening libraries targeting melanoma indications.
